molecular formula C8H9NO3 B015975 4-Amino-2-methoxybenzoic acid CAS No. 2486-80-8

4-Amino-2-methoxybenzoic acid

Cat. No. B015975
CAS RN: 2486-80-8
M. Wt: 167.16 g/mol
InChI Key: OLJXRTRRJSMURJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-methoxybenzoic acid and related derivatives involves multiple steps, starting from basic materials such as 4-amino-2-hydroxybenzoic acid. One method involves methylation using dimethyl sulfate to produce methyl 4-amino-2-methoxybenzoate, followed by several reaction steps including bromination, ethylation, and oxidation to obtain the final product. The synthesis processes highlight the versatility and reactivity of the compound under various chemical conditions (Wang Yu, 2008).

Molecular Structure Analysis

Extensive investigations into the molecular structure of 4-Amino-2-methoxybenzoic acid derivatives have been conducted using various spectroscopic techniques. Studies involving FTIR, FT-Raman, UV-Visible, and NMR spectroscopy, along with density functional theory (DFT) calculations, provide deep insights into the electronic structure, vibrational modes, and overall stability of these compounds. These analyses are crucial for understanding the electronic and steric effects of substituents on the compound's behavior (V. Arjunan et al., 2013).

Chemical Reactions and Properties

4-Amino-2-methoxybenzoic acid participates in various chemical reactions, including condensation, cycloaddition, and oxidative coupling, demonstrating its reactivity and potential as a precursor for a wide range of organic compounds. These reactions are instrumental in the synthesis of heterocyclic compounds, polymers, and other complex organic molecules, showcasing the compound's versatility in organic synthesis (M. Shimizu et al., 2009).

Physical Properties Analysis

The physical properties of 4-Amino-2-methoxybenzoic acid and its derivatives, such as melting points, solubility, and crystal structure, are influenced by the molecular arrangement and intermolecular interactions. Research into these properties is essential for the compound's application in material science and formulation design.

Chemical Properties Analysis

The chemical properties of 4-Amino-2-methoxybenzoic acid, including acidity, basicity, and reactivity towards various reagents, are critical for its application in synthetic chemistry. Studies focusing on NMR, IR spectroscopy, and quantum chemical calculations provide valuable information on the compound's electron distribution, molecular orbitals, and potential reaction pathways (A. Poiyamozhi et al., 2012).

Scientific Research Applications

  • Nucleoside Protection : A study by Mishra and Misra (1986) in "Nucleic acids research" described the use of a related compound, 3-Methoxy-4-phenoxybenzoyl group, for protecting exocyclic amino groups of nucleosides. This results in stable, acid-resistant oligodeoxyribonucleotides useful in solid support synthesis (Mishra & Misra, 1986).

  • Anticoccidial Activity : Research by Rogers et al. (1964) in "Proceedings of the Society for Experimental Biology and Medicine" found that 4-amino-2-ethoxybenzoic acid and its derivatives exhibit potent anticoccidial activity, making them candidates for antiparasitic drugs (Rogers et al., 1964).

  • Glucosidase Inhibition : A 2008 study in "Planta medica" by Li et al. identified 2-amino-3,4-dihydroxy-5-methoxybenzoic acid from Cyclocarya paliurus leaves, showing significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, suggesting potential applications in diabetes treatment (Li et al., 2008).

  • Electronic and Optical Properties : Poiyamozhi et al. (2012) in the "Journal of Molecular Structure" studied 4-amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA), revealing its structure, electronic properties, and potential in nonlinear optical and thermodynamic applications (Poiyamozhi et al., 2012).

  • Intermediate in Pharmaceutical Synthesis : Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in amisulpride, via a multistep process starting from 4-amino-2-hydroxybenzoic acid, highlighting its significance in pharmaceutical manufacturing (Wang Yu, 2008).

  • Thermodynamic Properties : A study on the thermodynamics of aminomethoxybenzoic acids, including 4-Amino-2-methoxybenzoic acid, was conducted by Monte et al. (2010) in the "Journal of Chemical & Engineering Data". This research provided insights into their standard molar enthalpies and Gibbs energies of sublimation (Monte et al., 2010).

  • Bioproducts Synthesis : Wang et al. (2018) in "Applied Microbiology and Biotechnology" discussed the use of 4-Hydroxybenzoic acid (a related compound) as an intermediate for producing various bioproducts like resveratrol and gastrodin, with applications in food, cosmetics, and pharmacy (Wang et al., 2018).

Future Directions

The future directions of 4-Amino-2-methoxybenzoic acid are not specified in the search results. However, given its use in organic synthesis2, it may have potential applications in the development of new organic compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

4-amino-2-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXRTRRJSMURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179564
Record name 4-Amino-o-anisic acid
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Molecular Weight

167.16 g/mol
Source PubChem
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Product Name

4-Amino-2-methoxybenzoic acid

CAS RN

2486-80-8
Record name 4-Amino-2-methoxybenzoic acid
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Record name 4-Amino-2-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2-methoxy benzoic acid methyl ester (5 g; 27 mmol) in THF/H2O (125 mL/25 mL) was added LiOH (4.8 g; 200 mmol) and the slurry was refluxed for 3.5 hours. The reaction mixture was neutralized using 4 M HCl (aq) and the resulting precipitate isolated by filtration and washed with H2O (2×15 mL) to give 3.26 g (80%) of an off-white solid. Mp. 144-146° C.
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125 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
RO Clinton, UJ Salvador, SC Laskowski… - Journal of the …, 1952 - ACS Publications
… 4amino-2-methoxybenzoic acid differs from that reported (217-218) by Froelicher and Cohen.4d We are unable to explain this discrepancy. The conversion of the 2-alkoxy-4-…
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
M MURAKAMI, N INUKAI, A KODA… - Chemical and …, 1971 - jstage.jst.go.jp
… Saponification of V gave easily 4-amino-2-methoxybenzoic acid (VI). Methyl 4-amino-5-chloro-2-methoxybenzoate (VII) had been prepared via chlorination of methyl 4-acetamido-2-…
Number of citations: 20 www.jstage.jst.go.jp
SS Choi, Y Kim, YY Chung, JW Bae… - Elastomers and …, 2016 - papersearch.net
… 아미노산 계 화합물로 4-aminosalicylic acid (ASA), 4-amino-2-methoxybenzoic acid (AMBA), 12-aminolauric acid (ALA), glutamine (Gln) 등 4가지를 사용하였다 (Scheme 2). EPDM 주쇄…
Number of citations: 4 papersearch.net
WA Hewlett, T de Paulis, NS Mason… - Chemical and …, 1997 - jstage.jst.go.jp
… Catalytic hydrogenation of (S)—iodozacopride gave deschloro-(S)-zacopride, identical to that obtained from (S)-3-aminoquinnclidine and 4-amino-2-methoxybenzoic acid via its …
Number of citations: 2 www.jstage.jst.go.jp
SJ Jung, YD Park, JH Park, SD Yang, MG Hur… - Medicinal Chemistry …, 2013 - Springer
… of 2-aminophenol and 4-amino-2-methoxybenzoic acid at 200 C in polyphosphoric acid. … of 2-aminothiophenol and 4-amino-2-methoxybenzoic acid in phosphorus oxychloride. Next, 2-(…
JTX Rodriguez - 2018 - search.proquest.com
… It is proposed that in the presence of PPA and at high temperatures, the oxygen of the methoxy on the starting reagent, 4-amino-2-methoxybenzoic acid, is protonated. The methyl group …
S Elz, A Keller - Archiv der Pharmazie, 1995 - Wiley Online Library
… The pH was adjusted to 4 - 5 (0.1 N-HCI) and the crude 4-amino-2-methoxybenzoic acid (15)[531 was extracted with CH2C12. After drying (Na2S04) the solvent was removed and 15 …
EA Gibson, AK Duhme-Klair, RN Perutz - New Journal of Chemistry, 2010 - pubs.rsc.org
… 4-Amino-2-methoxybenzoic acid was chosen as the linker since it contains aromatic rings and possible hydrogen bond donor and acceptor groups. It can therefore interact with …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
K Ramakrishna, C Sivasankar - The Journal of Organic Chemistry, 2016 - ACS Publications
Phosphine ligand stabilized air-stable Cu(I) complexes have been successfully used to functionalize the aromatic aminobenzoic acids in a chemoselective manner without …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
V Froelicher, JB Cohen - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
IN a former paper (T., 1921, 119, 1425), a series of nitro-and aminoderivatives of m-methoxybenzoic acid was prepared. An attempt has been made to apply similar methods to the …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk

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